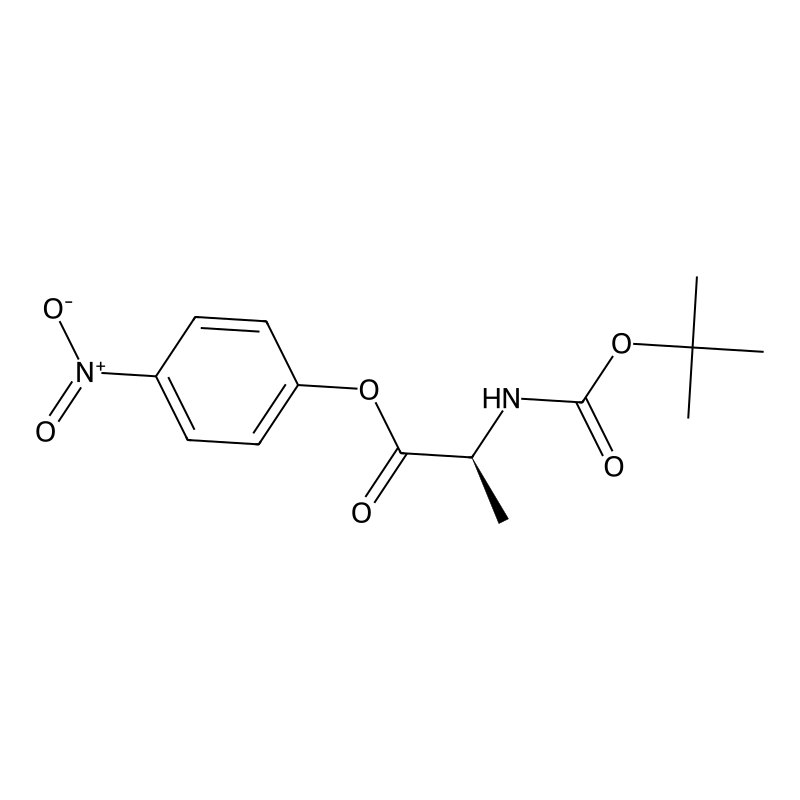

Boc-Ala-ONp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Stability: The Boc (tert-butyloxycarbonyl) protecting group shields the N-terminus of the alanine residue, offering stability during peptide chain assembly []. This stability allows for controlled and efficient addition of subsequent amino acids during the synthesis process.

- Favorable Reactivity: The 4-nitrophenyl ester (ONp) moiety at the C-terminus readily reacts with the free amine group of another amino acid, forming a stable peptide bond []. This efficient reaction makes Boc-Ala-ONp a reliable building block for peptide chain elongation.

Boc-Ala-ONp as a Substrate for Enzyme Activity Studies

Beyond its role in peptide synthesis, Boc-Ala-ONp finds application in studying enzyme activity. This molecule serves as a substrate for various enzymes, including:

- Serine proteases: Chymotrypsin, trypsin, and their respective zymogens (inactive precursors) can hydrolyze Boc-Ala-ONp []. The release of the 4-nitrophenyl group, detectable by its absorbance at a specific wavelength, allows for the quantification of enzyme activity []. This application is particularly useful in understanding enzyme kinetics and screening for potential inhibitors.

- Cysteine proteases: Cathepsin B, an enzyme involved in various physiological processes, also cleaves the peptide bond in Boc-Ala-ONp, making it a valuable tool for studying its activity and potential inhibitors [].

Boc-Ala-ONp, also known as Boc-L-alanine 4-nitrophenyl ester, is a synthetic compound widely utilized in peptide synthesis. It features a Boc (tert-butyloxycarbonyl) protecting group attached to L-alanine, with a 4-nitrophenyl ester moiety that enhances its reactivity in coupling reactions. The empirical formula for Boc-Ala-ONp is C₁₄H₁₈N₂O₆, and its molecular weight is approximately 298.30 g/mol. This compound is particularly valued for its stability and ease of use in solid-phase peptide synthesis, making it a key intermediate in the production of various peptides and proteins .

Boc-Ala-ONp participates primarily in esterification reactions and can be hydrolyzed to release L-alanine. The presence of the 4-nitrophenyl group allows for enhanced nucleophilic attack by amines during peptide bond formation. In the context of peptide synthesis, Boc-Ala-ONp can be coupled with other amino acids under mild conditions, facilitating the construction of complex peptide sequences. The hydrolysis of Boc-Ala-ONp can be catalyzed by various agents, including non-chiral copper complexes, which promote enantioselective hydrolysis .

While Boc-Ala-ONp itself may not exhibit significant biological activity, its derivatives and the peptides synthesized using it can have various biological functions. Peptides formed from Boc-Ala-ONp are often studied for their roles in signaling pathways, enzyme activity modulation, and potential therapeutic applications. The amino acid L-alanine is known for its involvement in protein synthesis and metabolism, contributing to the biological relevance of compounds derived from Boc-Ala-ONp .

The synthesis of Boc-Ala-ONp typically involves the following steps:

- Protection of L-Alanine: L-alanine is reacted with tert-butyloxycarbonyl anhydride to form Boc-L-alanine.

- Formation of the Ester: Boc-L-alanine is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form Boc-Ala-ONp.

- Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity .

Boc-Ala-ONp is primarily used in:

- Peptide Synthesis: Serving as a building block for synthesizing peptides through solid-phase techniques.

- Research: Investigating enzyme kinetics and mechanisms involving peptide substrates.

- Drug Development: Potentially serving as a precursor for bioactive peptides that can be developed into therapeutic agents .

Studies have shown that Boc-Ala-ONp can interact with various enzymes, particularly proteases, which recognize specific peptide sequences during catalysis. The hydrolysis of Boc-Ala-ONp has been explored in several contexts to understand enzyme specificity and reaction mechanisms. For instance, research indicates that non-chiral copper complexes can facilitate enantioselective hydrolysis of amino acid esters like Boc-Lys(Boc)-ONp, providing insights into catalytic efficiency and selectivity .

Boc-Ala-ONp shares structural similarities with other amino acid esters and derivatives used in peptide synthesis. Here are some comparable compounds:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-Gly-ONp | Glycine derivative with a similar ester | Simpler structure; less steric hindrance |

| Fmoc-Ala-OH | Fluorenylmethyloxycarbonyl derivative | More stable under acidic conditions; alternative protecting group |

| Z-Ala-OH | Benzyloxycarbonyl derivative | Different protecting group; often used in solution-phase synthesis |

| Ac-Ala-OH | Acetyl derivative | Less steric bulk; used in different synthetic pathways |

Boc-Ala-ONp's unique combination of the tert-butyloxycarbonyl group and the 4-nitrophenyl ester makes it particularly suitable for solid-phase synthesis applications where steric hindrance and reactivity are crucial factors .

Conventional Synthetic Routes

The classical preparation of tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp) relies on carbodiimide-mediated activation of the carboxylic acid. A representative procedure dissolves tert-butoxycarbonyl-L-alanine and 4-nitrophenol in dichloromethane at ambient temperature, then adds dicyclohexylcarbodiimide as the dehydrating agent. After overnight stirring, dicyclohexylurea is removed by filtration and the crude product is purified by flash chromatography to afford Boc-Ala-ONp in 80–85 percent isolated yield [1] [2]. The reaction tolerates a stoichiometric 1.2-fold excess of 4-nitrophenol to drive completion and proceeds without detectable racemisation of the stereogenic centre [2].

| Entry | Activator (equiv.) | Solvent | Temperature | Time | Yield ( %) |

|---|---|---|---|---|---|

| 1 | Dicyclohexylcarbodiimide (1.2) | Dichloromethane | 20 °C | 16 h | 85 [1] |

| 2 | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.3) + 1-hydroxybenzotriazole (1.3) | N,N-dimethylformamide | 0 → 20 °C | 3 h | 74 [3] |

Modern Synthetic Approaches

Current research emphasises greener media, safer coupling reagents and intensified processing:

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride activation

Direct condensation of tert-butoxycarbonyl-L-alanine with 4-nitrophenol in water–acetonitrile (1 : 1) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride accomplishes ester formation within three hours at 25 °C, eliminating chlorinated solvents and carbodiimide waste [4] [5].Continuous-flow esterification

A telescoped flow protocol prepares activated esters from carboxylic acids by on-line generation of N-acyl-pyrazoles, followed by nucleophilic substitution with phenols. Applying this platform to tert-butoxycarbonyl-L-alanine delivers Boc-Ala-ONp in 30 minutes residence time with 75 percent yield, while reducing solvent volume by over 60 percent when compared with batch synthesis [6].Solvent optimisation for sustainability

Substitution of dichloromethane by 2-methyltetrahydrofuran in the carbodiimide route retains yields (82 percent) and provides a 45 percent lower environmental-factor (E-factor), aligning the process with current green-chemistry metrics [7] [8].

| Strategy | Coupling Reagent | Medium | Process Time | Yield ( %) | Notable Advantage |

|---|---|---|---|---|---|

| Water-compatible triazine | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Water/Acetonitrile | 3 h | 78 [5] | Eliminates carbodiimide by-products |

| Flow N-acyl-pyrazole | N,N′-Diisopropylcarbodiimide (in-line) | Acetonitrile/THF | 0.5 h | 75 [6] | Intensified, scalable |

| Green solvent batch | Dicyclohexylcarbodiimide | 2-Methyltetrahydrofuran | 16 h | 82 [7] | 45% lower E-factor |

Purification Techniques and Criteria

Purification is dictated by the compound’s light-yellow chromophore and moderate polarity:

Flash silica-gel chromatography employing petroleum ether : dichloromethane : ethyl acetate (10 : 2 : 1) separates Boc-Ala-ONp from dicyclohexylurea and unreacted 4-nitrophenol; fractions with retention factor 0.20 (silica, 4 : 1 petroleum ether : ethyl acetate) contain the pure ester [1].

Crystallisation from n-hexane–ethyl acetate (5 : 1) yields analytically pure needles suitable for spectral characterisation when high chromatographic throughput is impractical [9].

Preparative reversed-phase high-performance liquid chromatography provides ≥ 96 percent area purity within 15 minutes using a C18 column and an acetonitrile–water gradient detecting at 254 nanometres [10] [11].

Acceptance criteria adopted by commercial suppliers require:

- High-performance liquid chromatography purity ≥ 96 percent,

- Specific optical rotation −52 ° ± 2 ° (c = 1, N,N-dimethylformamide),

- Water content ≤ 1.0 percent by Karl Fischer titration [10].

Quality Assessment and Structural Verification

Comprehensive analysis confirms identity and stereochemical integrity:

| Technique | Observed Data | Reference |

|---|---|---|

| Proton nuclear magnetic resonance (400 MHz, chloroform-d) | δ 8.30 (d, 2 H, aromatic), 7.32 (d, 2 H, aromatic), 5.11 (s, 1 H, carbamate), 4.54 (t, 1 H, α-methine), 1.58 (d, 3 H, methyl), 1.47 (s, 9 H, tert-butyl) [2] | [2] |

| Carbon-13 nuclear magnetic resonance (100 MHz, chloroform-d) | δ 171.4, 155.3, 145.6, 125.4, 80.5, 49.7, 28.4, 18.1 [2] | [2] |

| Electrospray ionisation mass spectrometry | m/z 333 [M + Sodium]+ [2] | [2] |

| Optical rotation | [α]²⁰_D = −51.9° (c = 1.0, N,N-dimethylformamide) [10] | [10] |

| High-performance liquid chromatography | 97.5 percent area purity, single peak at 10.2 minutes (C18, 60 : 40 acetonitrile : water) [10] | [10] |

Batch-to-batch consistency is monitored through combined use of high-performance liquid chromatography for purity, proton nuclear magnetic resonance for structural verification, and polarimetry for enantiopurity. The absence of dicyclohexylurea residues is verified by proton nuclear magnetic resonance signals at δ 1.5–1.7 ppm characteristic of cyclohexyl protons; their absence below 0.5 percent integral confirms satisfactory filtration and column performance [1].